Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- (also known as 2-(propyl-d3)-pentanoic-d3 acid) is a valuable tool in scientific research due to its application as an isotope-labeled internal standard. Internal standards are compounds added to a sample before analysis to serve as a reference for quantification. They possess similar chemical and physical properties to the target analyte (the compound being measured) but differ slightly in their mass due to the incorporation of stable isotopes.
In the context of Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-, the three deuterium atoms (denoted by "d") replace the corresponding hydrogen atoms in the propyl chain and three positions of the pentanoic acid chain. This isotopic substitution creates a mass difference compared to the unlabeled (non-deuterated) compound, allowing for differentiation during analysis techniques like mass spectrometry.
By using Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- as an internal standard, researchers can achieve improved accuracy and precision in quantitative analysis. This is because the internal standard compensates for various factors that can affect the measurement, such as:
Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- finds application in various scientific research fields, including:
Valproic Acid-d6 is a deuterated form of valproic acid, a medication primarily used for the treatment of epilepsy, bipolar disorder, migraine headaches, and depression. The deuteration involves the substitution of hydrogen atoms with deuterium, enhancing its stability and making it useful in various analytical applications. Valproic Acid-d6 has the chemical formula C₈D₁₆O₂ and is characterized by its unique isotopic labeling, which allows for precise tracking in biochemical studies and drug metabolism research .
This compound itself likely doesn't have a specific mechanism of action. Its primary function is as a substrate or internal standard in scientific research, particularly NMR spectroscopy. The deuterium labeling allows for better signal separation and sensitivity in NMR experiments, aiding in the study of other molecules [].
Safety information for 2-(propyl-3,3,3-d3)pentanoic-5,5,5-d3 acid is likely similar to pentanoic acid. While specific data may not be available, general precautions for handling organic acids should be followed, including:
These reactions are crucial for understanding its pharmacokinetics and toxicological profiles.
Valproic Acid-d6 exhibits biological activities akin to those of valproic acid, including:
The synthesis of Valproic Acid-d6 typically involves:
Valproic Acid-d6 finds applications in several fields:
Valproic Acid-d6 has been investigated for its interactions with various drugs and metabolic pathways:
Several compounds share structural similarities with Valproic Acid-d6. Here’s a comparison highlighting its uniqueness:
Compound | Structure Similarity | Unique Features |
---|---|---|
Valproic Acid | Identical backbone | Non-deuterated form; widely used clinically |
Sodium Valproate | Similar backbone | Salt form; more soluble in water |
Gabapentin | Different backbone | Primarily used for neuropathic pain |
Lamotrigine | Different backbone | Used for epilepsy and bipolar disorder |
Valproic Acid-d6 stands out due to its isotopic labeling, which enhances analytical precision without altering the fundamental pharmacological properties seen in its parent compound.
The synthesis of valproic acid-d6 has been achieved through several distinct methodological approaches, with the most prominent being direct catalytic deuteration methods using platinum group metals on carbon catalysts. The development of efficient synthetic pathways for this deuterated analog represents a significant advancement in isotopic labeling methodology for pharmaceutical compounds [2] [3].
The primary synthetic route involves the use of platinum on carbon catalysts in combination with deuterium oxide as the deuterium source. This approach enables the direct and comprehensive deuteration of valproic acid at all carbon positions to yield fully deuterated valproic acid with excellent deuterium contents and quantitative isolated yields [2] [3]. The reaction proceeds under mild conditions using a mixed solvent system of isopropanol-d8 and deuterium oxide, which circumvents the need for external hydrogen gas addition and eliminates associated safety concerns [2].
Table 1: Synthetic Conditions for Valproic Acid-d6 Production
Parameter | Optimal Conditions | Deuterium Content | Isolated Yield |
---|---|---|---|
Catalyst | Platinum on carbon | >95% | Quantitative |
Solvent System | Isopropanol-d8/D2O | 96% | 96% |
Temperature | 120°C | Variable | 85-96% |
Reaction Time | 3-24 hours | Dependent on conditions | Time-dependent |
The mechanistic pathway involves the formation of metal hydride intermediates through the in situ generation of deuterium gas from the dehydrogenation of deuterated isopropanol [29]. The platinum catalyst facilitates carbon-hydrogen bond activation through oxidative addition, followed by hydrogen-deuterium exchange and subsequent reductive elimination to regenerate the zerovalent metal catalyst [2]. This cyclic process enables multiple deuterium incorporations across all accessible carbon-hydrogen bonds in the valproic acid molecule [2] [3].
Alternative synthetic approaches have employed traditional methods starting from small deuterated precursors through total synthetic pathways [2] [3]. However, these approaches are more labor-intensive and typically result in only partial deuteration patterns. The direct deuteration method represents a significant improvement in efficiency and completeness of deuterium incorporation compared to these traditional synthetic routes [2].
Site-selective deuteration of valproic acid-d6 requires sophisticated control over the deuterium incorporation process to achieve specific isotopic labeling patterns. The development of regioselective deuteration techniques has been driven by the need for precisely labeled compounds for mechanistic studies and pharmaceutical applications [7] [12] [16].
The primary approach for achieving site selectivity involves the use of transition metal catalysts that exhibit preferential activation of specific carbon-hydrogen bonds. Platinum group metals on carbon, particularly platinum and ruthenium catalysts, have demonstrated exceptional capability for site-selective deuteration through their differential affinity for various carbon-hydrogen bond environments [27] [28] [29].
Ruthenium on carbon catalysts have shown particular effectiveness for the regiospecific deuteration of secondary carboxylic acids such as valproic acid [2]. The mechanistic basis for this selectivity lies in the coordination of the hydroxy group of the carboxylic acid to the ruthenium center, which directs deuterium incorporation to the alpha-position relative to the carboxyl functionality [2]. This coordination-directed approach enables high levels of deuterium incorporation while maintaining structural integrity of the parent molecule [2].
Table 2: Site-Selective Deuteration Efficiency
Target Position | Catalyst System | Deuterium Incorporation | Selectivity Ratio |
---|---|---|---|
Alpha-Carbon | Ruthenium on carbon | 97% | >20:1 |
Beta-Carbon | Platinum on carbon | 85% | 8:1 |
Gamma-Carbon | Mixed Pt/Rh system | 78% | 5:1 |
All Positions | Platinum on carbon | >95% | Non-selective |
The implementation of directing group strategies has further enhanced site selectivity in deuteration reactions [12]. These approaches utilize temporary or permanent functional groups that coordinate to the metal catalyst and direct deuterium incorporation to specific molecular positions. For valproic acid derivatives, the carboxyl group itself serves as an effective directing element for alpha-selective deuteration [16] [18].
Recent developments in dual-protein catalysis systems have demonstrated remarkable site selectivity for amino acid deuteration, with potential applications for valproic acid analogs containing amino functionalities [7]. These enzymatic approaches offer complementary selectivity patterns compared to traditional metal-catalyzed methods and represent an emerging area of methodology development [7].
The comparative evaluation of deuteration methodologies for valproic acid-d6 synthesis reveals significant differences in efficiency, selectivity, and practical implementation between deuterium oxide-based and reagent-specific approaches [15] [35] [38].
Deuterium oxide-based methods represent the most economically viable and environmentally sustainable approach for deuterium incorporation [2] [9] [13]. These methods utilize deuterium oxide as both the deuterium source and reaction medium, eliminating the need for expensive deuterated organic solvents or specialized deuterium gas handling equipment [9] [13]. The platinum-catalyzed hydrogen-deuterium exchange reaction in deuterium oxide proceeds through a radical mechanism that enables comprehensive deuteration of all accessible carbon-hydrogen bonds [2] [9].
Table 3: Deuteration Method Comparison
Method | Deuterium Source | Cost Efficiency | Deuterium Content | Environmental Impact |
---|---|---|---|---|
D2O-Based | Deuterium oxide | High | >95% | Low |
D2 Gas | Deuterium gas | Medium | >98% | Medium |
Deuterated Solvents | CDCl3, CD3OD | Low | 85-92% | High |
Reagent-Specific | LiAlD4, NaBD4 | Low | >95% | Medium |
Reagent-specific approaches, including the use of deuterated reducing agents such as lithium aluminum deuteride or sodium borodeuteride, offer high levels of deuterium incorporation but are limited by their cost and the requirement for anhydrous conditions [15] [35]. These methods are particularly effective for targeted deuteration of specific functional groups but may not provide the comprehensive labeling achieved through catalytic hydrogen-deuterium exchange processes [15].
Photochemical deuteration methods have emerged as a promising alternative approach, offering mild reaction conditions and excellent functional group compatibility [9] [13] [38]. These methods utilize visible light activation to promote radical deuteration processes using deuterium oxide as the deuterium source [9] [13]. The photochemical approach is particularly attractive for late-stage deuteration of complex pharmaceutical molecules due to its tolerance of sensitive functional groups [38].
The efficiency of different deuteration methods varies significantly with reaction conditions and substrate structure. Platinum-catalyzed methods in deuterium oxide typically achieve deuterium incorporations exceeding ninety-five percent under optimized conditions [2] [3]. In contrast, traditional chemical methods may require multiple reaction cycles to achieve comparable levels of isotopic incorporation [15] [35].
The purification and characterization of valproic acid-d6 requires specialized analytical techniques capable of distinguishing between isotopically labeled and unlabeled compounds. The development of robust purification protocols is essential for obtaining high-purity deuterated products suitable for research and pharmaceutical applications [19] [20] [35].
Chromatographic separation methods have been extensively developed for the purification of deuterated compounds from their protiated counterparts [36] [39]. Gas chromatography using specialized stationary phases has demonstrated exceptional capability for separating deuterated valproic acid from residual unlabeled material [6] [36]. The separation is based on the isotope effect on molecular interactions with the stationary phase, with deuterated compounds typically exhibiting altered retention behavior compared to their protiated analogs [36] [39].
Table 4: Analytical Methods for Deuterated Product Characterization
Analytical Method | Detection Limit | Precision | Deuterium Content Range | Analysis Time |
---|---|---|---|---|
1H Nuclear Magnetic Resonance | 0.1% | ±2% | 0-100% | 30 minutes |
2H Nuclear Magnetic Resonance | 0.5% | ±3% | 5-100% | 60 minutes |
Mass Spectrometry | 0.01% | ±1% | 0-100% | 15 minutes |
Gas Chromatography | 0.05% | ±2% | 1-99% | 45 minutes |
Nuclear magnetic resonance spectroscopy represents the gold standard for deuterium content determination in labeled compounds [19] [20] [43]. The combination of proton and deuterium nuclear magnetic resonance provides comprehensive information about the extent and pattern of deuterium incorporation [43]. Quantitative nuclear magnetic resonance methods enable precise determination of isotopic abundance with accuracy exceeding conventional mass spectrometric approaches [43].
High-resolution mass spectrometry has become increasingly important for isotopic purity analysis of deuterated compounds [40] [41]. Electrospray ionization high-resolution mass spectrometry enables rapid characterization of isotopic distribution patterns and provides detailed information about the molecular composition of deuterated products [40]. The method offers exceptional sensitivity, requiring sample quantities in the nanogram range, and eliminates the need for deuterated solvents during analysis [40].
The characterization process typically involves multiple complementary analytical techniques to ensure comprehensive evaluation of product purity and isotopic composition [19] [41]. Infrared spectroscopy provides additional confirmation of deuterium incorporation through the characteristic shift in carbon-deuterium stretching frequencies compared to carbon-hydrogen bonds [20] [21]. The combined use of multiple analytical methods ensures reliable quality control for deuterated pharmaceutical compounds [19] [20].
Irritant